N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to the class of organic compounds known for their complex structure and potential for varied applications in medicinal chemistry. It is characterized by the presence of multiple heterocyclic rings, including pyrazole, pyridine, and dioxole, as well as thiophene units, contributing to its unique chemical behavior and properties.
Synthesis Analysis
The synthesis of similar pyrazole derivatives involves multi-step reactions, starting from simple commercially available precursors. For example, Kumara et al. (2018) described the synthesis of a related pyrazole derivative through a process that involves reaction of appropriate ketones with hydrazines, followed by cyclization and functional group transformation steps (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, which reveals the precise arrangement of atoms within the molecule. For instance, the study by Kumara et al. (2018) provides detailed insights into the molecular and crystal structure, including dihedral angles between rings and the presence of supramolecular interactions, which play a crucial role in the stabilization of the crystal structure (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis
- The synthesis and molecular characterization of compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide have been explored. For instance, studies on compounds such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides have involved detailed synthetic routes, characterization by IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
- Crystal structure and Hirshfeld surface analysis have been performed for pyrazole derivatives, which share a similar benzodioxole moiety, to confirm their molecular structures using X-ray diffraction and to study the intermolecular interactions and supramolecular architecture (Kumara, Naveen, & Lokanath, 2017).
Biological Evaluation and Anticancer Potential
Antimicrobial and Antiproliferative Activities
- Compounds with a structural resemblance, such as thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, have been synthesized and evaluated for antimicrobial and anti-proliferative activities. These studies involve assessing the minimum inhibitory concentration and the IC50 values against cancer cells, highlighting the potential of these compounds in antimicrobial and anticancer therapeutics (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Molecular Docking and Pharmacokinetic Studies
Molecular Interaction Studies
- Molecular docking studies are integral to understanding the interaction of similar compounds with biological targets. For instance, virtual screening targeting specific receptors has led to the identification and synthesis of compounds like IPR-1 and IPR-69. These compounds have been studied for their impact on breast cancer cell invasion, migration, adhesion, and angiogenesis, providing insights into their pharmacokinetic properties and potential as therapeutic agents (Wang et al., 2011).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-13-21-16(23(28)24-14-4-5-18-19(9-14)32-12-31-18)10-17(20-3-2-7-33-20)25-22(21)27(26-13)15-6-8-34(29,30)11-15/h2-5,7,9-10,15H,6,8,11-12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXKTLSJCLRKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC5=C(C=C4)OCO5)C6CCS(=O)(=O)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.